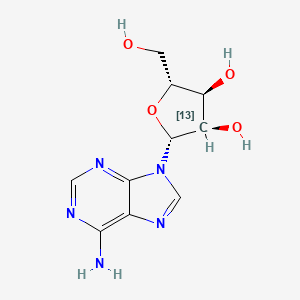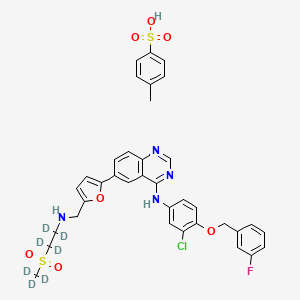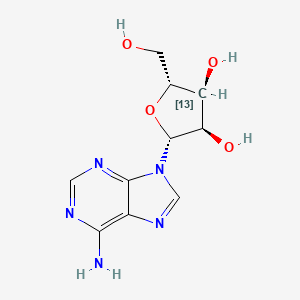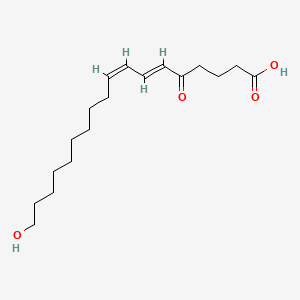
(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid
Overview
Description
(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the eicosanoid family, which are signaling molecules derived from the oxidation of twenty-carbon essential fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of arachidonic acid. The process begins with the release of arachidonic acid from membrane phospholipids via the action of phospholipase A2. This is followed by the oxygenation of arachidonic acid by lipoxygenase enzymes to form hydroperoxy derivatives, which are then reduced to hydroxy derivatives. Finally, these hydroxy derivatives are oxidized to form the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase and other related enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product .
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of various oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted fatty acid derivatives.
Scientific Research Applications
(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Used in the production of bioactive lipids and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific G-protein-coupled receptors (GPCRs). Upon binding to these receptors, it activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various cellular responses, such as inflammation and cell proliferation .
Comparison with Similar Compounds
5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): Another eicosanoid with similar biological activities.
5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): A precursor in the biosynthesis of 5-oxo-ETE.
5-Oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid (5-oxo-EPE): A related compound with additional double bonds
Uniqueness: (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is unique due to its specific structure and the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other eicosanoids .
Properties
IUPAC Name |
(6E,8Z)-18-hydroxy-5-oxooctadeca-6,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXVBSMANMBJK-WLPHGBIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C\C=C\C(=O)CCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857814 | |
| Record name | (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021188-26-0 | |
| Record name | (6E,8Z)-18-Hydroxy-5-oxo-6,8-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021188-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



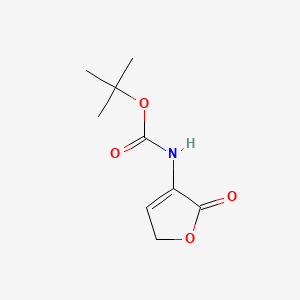
![1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B583440.png)



